

JNJ-39758979 In Vitro Assay Application Notes and Protocols

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Compound of Interest

Compound Name: JNJ-39758979

Cat. No.: B1673020

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These application notes provide a comprehensive overview of the in vitro pharmacological profile of **JNJ-39758979**, a potent and selective histamine H4 receptor (H4R) antagonist. Detailed protocols for key in vitro assays are provided to enable researchers to further investigate the activity of this compound.

Summary of In Vitro Activity

JNJ-39758979 demonstrates high affinity and potent antagonist activity at the histamine H4 receptor across multiple species. Its selectivity has been established through various binding and functional assays.

Binding Affinity and Functional Antagonism

The following tables summarize the binding affinity (K_i), functional antagonist potency (pA_2), and inhibitory concentrations (IC_{50}/pK_b) of **JNJ-39758979** in various in vitro assays.

Table 1: Radioligand Binding Affinity (K_i) of **JNJ-39758979** at H4 Receptors

Species	Ki (nM)	Reference(s)
Human	12.5	[1] [2]
Mouse	5.3	[2]
Monkey	25	[2]
Rat	188	[2]
Guinea Pig	306	[2]
Dog	≥10,000	[2]

Table 2: Functional Antagonist Activity (pA2) of **JNJ-39758979** in cAMP Inhibition Assays

Species	pA2	Reference(s)
Human	7.9	[2]
Mouse	8.3	[2]
Monkey	7.5	[2]
Rat	7.2	[2]

Table 3: Inhibitory Activity of **JNJ-39758979** in Various Functional Assays

Assay Type	Parameter	Value	Cell Type/System	Reference(s)
Cellular Aequorin-based Assay	IC50	32 nM	Transfected Cells	[3]
[35S]GTPyS Binding Assay	pKb	6.67	Transfected Cells	[3]
Eosinophil Shape Change	-	Inhibits histamine-induced shape change	Human Whole Blood	[1]
Mast Cell Chemotaxis	IC50	8 nM	Mouse Bone Marrow-Derived Mast Cells	

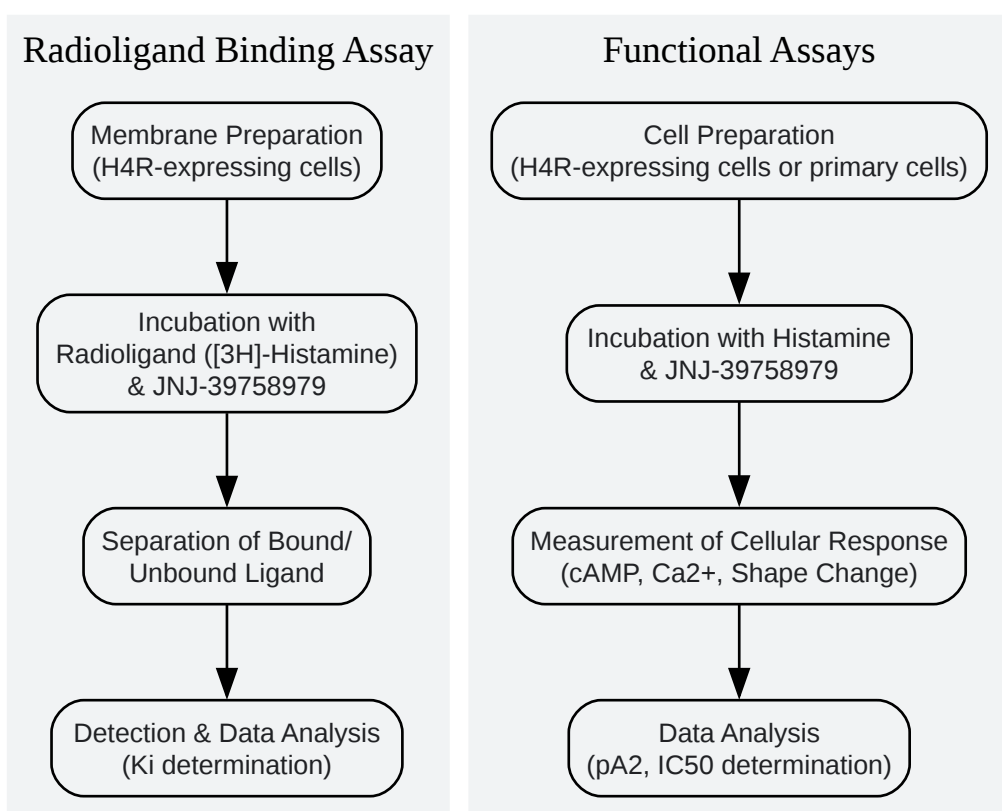
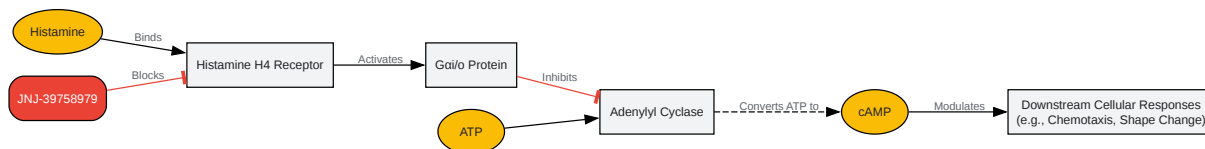
Table 4: Selectivity of **JNJ-39758979** for Human Histamine Receptors

Receptor	Ki (nM)	Reference(s)
H1	>1,000	
H2	>1,000	
H3	1,043	
H4	12.5	

JNJ-39758979 also demonstrates high selectivity against a panel of 48 other receptors and ion channels at concentrations up to 1 μ M, and 66 kinases at concentrations up to 10 μ M.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of the histamine H4 receptor and the general workflow of the in vitro assays used to characterize **JNJ-39758979**.



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